molecular formula C4HF4NO2S2 B2846777 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride CAS No. 2287312-51-8

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2846777
CAS No.: 2287312-51-8
M. Wt: 235.17
InChI Key: OUXWSGCAVOBFKD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4HF4NO2S2 and a molecular weight of 235.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of thiazole derivatives with trifluoromethylating agents and sulfonyl fluoride sources. One common method includes the use of trifluoromethylthio reagents under mild conditions to introduce the trifluoromethyl group onto the thiazole ring . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One-pot synthesis protocols have been developed to directly transform sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . These methods are advantageous due to their simplicity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the nature of the coupling partners used in the reactions.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the sulfonyl fluoride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which impart distinct reactivity and stability to the compound. This combination makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-1-12-3(9-2)13(8,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXWSGCAVOBFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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